molecular formula C6H12N2 B2659953 4-Amino-3,3-dimethylbutanenitrile CAS No. 1074021-90-1

4-Amino-3,3-dimethylbutanenitrile

Cat. No.: B2659953
CAS No.: 1074021-90-1
M. Wt: 112.176
InChI Key: JVCIPDZAMBNKBX-UHFFFAOYSA-N
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Description

4-Amino-3,3-dimethylbutanenitrile is an organic compound with the molecular formula C6H12N2 It is a derivative of butanenitrile, characterized by the presence of an amino group and two methyl groups attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,3-dimethylbutanenitrile typically involves the reaction of 3,3-dimethylbutanenitrile with an amine source under specific conditions. One common method is the nucleophilic substitution reaction where an amine group replaces a leaving group on the butanenitrile backbone. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of catalysts and automated systems can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,3-dimethylbutanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-3,3-dimethylbutanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Amino-3,3-dimethylbutanenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the nitrile group can undergo various transformations. These interactions can influence biological processes and chemical reactions, making the compound valuable in research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3,3-dimethylbutanenitrile is unique due to the presence of both an amino group and two methyl groups on the same carbon atom. This structural feature imparts distinct chemical properties and reactivity, making it a versatile compound in various fields of research .

Properties

IUPAC Name

4-amino-3,3-dimethylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-6(2,5-8)3-4-7/h3,5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCIPDZAMBNKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC#N)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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